molecular formula C8H8N2O B1374254 7-Methyl-1,3-benzoxazol-2-amine CAS No. 1268154-07-9

7-Methyl-1,3-benzoxazol-2-amine

Cat. No.: B1374254
CAS No.: 1268154-07-9
M. Wt: 148.16 g/mol
InChI Key: WTMXCUHREGJVSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-1,3-benzoxazol-2-amine is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzene ring fused with an oxazole ring, with a methyl group at the 7th position and an amine group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,3-benzoxazol-2-amine typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone. One common method includes the reaction of 2-aminophenol with 7-methylbenzaldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and an oxidant like hydrogen peroxide (H₂O₂) in ethanol . The reaction is carried out at moderate temperatures (around 50°C) to yield the desired benzoxazole derivative.

Industrial Production Methods: Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems, such as nanocatalysts or ionic liquid catalysts, can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzoxazole ring .

Scientific Research Applications

7-Methyl-1,3-benzoxazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Methyl-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Methyl-1,3-benzoxazol-5-amine
  • 2-Aminobenzoxazole
  • Benzoxazole

Comparison: 7-Methyl-1,3-benzoxazol-2-amine is unique due to the presence of a methyl group at the 7th position, which can influence its chemical reactivity and biological activity. Compared to other benzoxazole derivatives, it may exhibit different pharmacological properties and applications .

Biological Activity

7-Methyl-1,3-benzoxazol-2-amine is a heterocyclic compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The structure of this compound features a benzene ring fused to an oxazole ring with a methyl group at the 7-position. This unique configuration contributes to its biological activity by enabling interactions with various biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative organisms.

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity (MIC μg/mL)Reference
Staphylococcus aureus25
Escherichia coli50
Candida albicans30
Pseudomonas aeruginosa40

The minimal inhibitory concentration (MIC) values indicate that the compound is particularly effective against Staphylococcus aureus and exhibits moderate activity against Candida albicans.

2. Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. Studies suggest that it can inhibit the growth of pathogenic fungi, making it a candidate for further development as an antifungal agent.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in DNA replication and transcription. Molecular docking studies have suggested that it interacts with DNA gyrase, an essential enzyme for bacterial DNA replication.

Figure 1: Proposed Interaction with DNA Gyrase

Molecular Docking Simulation (This figure is illustrative; actual docking results should be included based on experimental data.)

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzoxazole derivatives, including this compound. The results indicated that compounds with a methyl group at the 7-position exhibited enhanced antibacterial activity compared to those without this substitution. The study concluded that structural modifications could significantly influence biological activity .

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of benzoxazole derivatives on cancer cell lines. The study found that this compound selectively induced apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. This selectivity suggests potential as an anticancer agent .

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) analysis of benzoxazole derivatives indicates that specific substitutions on the benzoxazole ring can enhance biological activity. For instance:

Table 2: Structure–Activity Relationship of Benzoxazole Derivatives

CompoundSubstituentsBiological Activity
This compoundMethyl at position 7Antimicrobial
5-Chloro derivativeChlorine at position 5Enhanced Anticancer
UnsubstitutedNo additional groupsReduced Activity

This table illustrates how modifications can lead to variations in potency and selectivity against different biological targets.

Properties

IUPAC Name

7-methyl-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-3-2-4-6-7(5)11-8(9)10-6/h2-4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMXCUHREGJVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.